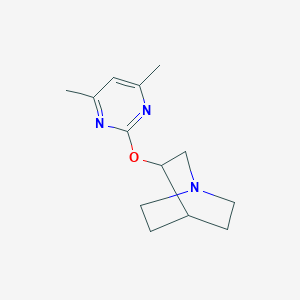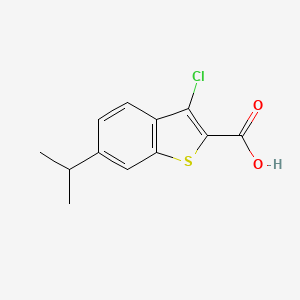amino]carbonyl}benzoic acid CAS No. 921141-27-7](/img/structure/B2575499.png)
2-{[[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amino]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known by its CAS number 921141-27-7, is a complex organic molecule with the molecular formula C21H25N3O5S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a central benzoic acid group attached to a carbonyl group, which is in turn attached to a pyridinylmethyl group and a piperidinylsulfonyl ethyl group . This gives the molecule a large degree of structural complexity and potentially interesting chemical properties.Scientific Research Applications
Complexation and Structure
- Complexation of Ligands : Research by Woodburn et al. (2010) focused on complexes of compounds related to 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid with Co, Ni, and Cu, examining their structures using UV-Vis and IR spectroscopy, as well as X-ray crystallography (Woodburn et al., 2010).
Synthesis and Applications in Medicinal Chemistry
- Antimicrobial Studies : Patel and Agravat (2009, 2007, 2008) conducted studies on the synthesis of new pyridine derivatives with structures related to 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid. These compounds showed considerable antibacterial activity (Patel & Agravat, 2009), (Patel & Agravat, 2007), (Patel & Agravat, 2008).
Vasodilation Properties
- Synthesis of Pyridinecarboxylates : Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and found that they show significant vasodilation properties, which can be relevant to the study of compounds like 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid (Girgis et al., 2008).
Antimicrobial Activity
- New Pyridine Derivatives : A study by Patel, Agravat, and Shaikh (2011) on the antimicrobial activity of new pyridine derivatives could provide insights into similar activities of related compounds (Patel, Agravat, & Shaikh, 2011).
Synthesis of Derivatives
- Pyrano[4″,3″:4′,5′]pyrido Derivatives : Paronikyan et al. (2016) synthesized various derivatives that might be structurally similar to 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid, expanding the understanding of such compounds (Paronikyan et al., 2016).
Co-crystal Structure
- Benzoic Acid Derivatives : A study by Lemmerer and Bourne (2012) on the co-crystal of benzoic acid derivatives could provide structural insights relevant to the compound (Lemmerer & Bourne, 2012).
Biological Screening
- Piperidine Substituted Benzothiazole Derivatives : Research by Shafi, Rajesh, and Senthilkumar (2021) on the biological screening of new piperidine substituted benzothiazole derivatives could offer insights into similar compounds (Shafi, Rajesh, & Senthilkumar, 2021).
Derivatization for Gas Chromatography
- New Sulfonate Reagent : Lin, Wu, and Lin (1999) synthesized a new sulfonate reagent for analytical derivatization in gas chromatography, which could be applicable in the study of similar compounds (Lin, Wu, & Lin, 1999).
Hydrogenation Studies
- Hydroxymethyl Pyridine-Carboxylates : Bolós et al. (1994) focused on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, which may be relevant to the study of structurally similar compounds (Bolós et al., 1994).
Radical-Mediated Cleavage
- Stannyl Radical-Mediated Cleavage : Wnuk et al. (1996, 2000) explored stannyl radical-mediated cleavage of heterocyclic sulfones, which could provide insights into the reactivity of similar compounds (Wnuk et al., 1996), (Wnuk et al., 2000).
Inhibitors of Mycobacterium tuberculosis
- Thiazole-Aminopiperidine Hybrid Analogues : A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, which are inhibitors of Mycobacterium tuberculosis GyrB, could provide insights into similar compounds' medicinal properties (Jeankumar et al., 2013).
Novel Synthetic Routes
- AFDX-Type Compounds Synthesis : Holzgrabe and Heller (2003) developed a new synthetic route to compounds with affinity to muscarinic M2-receptor, which might provide insights into similar synthetic approaches for the compound (Holzgrabe & Heller, 2003).
properties
IUPAC Name |
2-[2-piperidin-1-ylsulfonylethyl(pyridin-2-ylmethyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-20(18-9-2-3-10-19(18)21(26)27)23(16-17-8-4-5-11-22-17)14-15-30(28,29)24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCPRDWGWXXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCN(CC2=CC=CC=N2)C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2575417.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2575419.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2575424.png)
![7-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2575425.png)
![1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2575426.png)
![(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B2575428.png)
![(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B2575430.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575433.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2575437.png)

